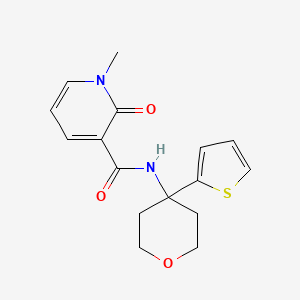

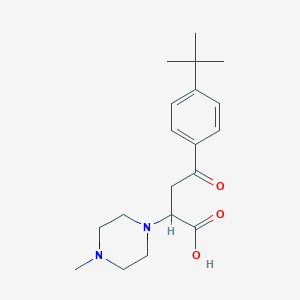

![molecular formula C12H11N3O3S B2675626 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 685106-60-9](/img/structure/B2675626.png)

4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids has been described . The process involves the reaction of pyrazolo [1,5- a ]pyrazin-4 (5 H )-ones with N -iodosuccinimide in the presence of N -methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo- [1,5- a ]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of “4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid” can be analyzed using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactivity of “this compound” and similar compounds can be studied using various techniques . For instance, the reactivity of the new nucleus regarding the alkylation, reduction, halogenation, and hydrolyses has been investigated .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis Techniques

A study by Kappe & Roschger (1989) describes various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, including methods for methylation and acylation, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, which are structurally related to the compound (Kappe & Roschger, 1989).

Derivative Synthesis

Research by Gezginci, Martin, & Franzblau (1998) includes the synthesis of pyridines and pyrazines substituted with various ring systems, exploring the use of such structures in medicinal chemistry (Gezginci et al., 1998).

Biological and Pharmacological Activities

Antioxidant and Antidiabetic Activity

Kaushik, Kumar, & Kumar (2016) investigated the antioxidant and antidiabetic activities of pyrazol-3-yl-tetrazole derivatives, highlighting the therapeutic potential of similar compounds in treating oxidative stress and diabetes (Kaushik et al., 2016).

Anti-inflammatory Properties

Research by Prabhudeva et al. (2017) demonstrated that thiophene-appended pyrazoles exhibit significant anti-inflammatory activities, which are pertinent to the compound given its structural similarities (Prabhudeva et al., 2017).

Anticancer Activity

A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the compound , showed notable antitumor activities on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Environmental and Green Chemistry

- Green Synthesis Approaches: Zolfigol et al. (2013) reported the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting the importance of environmentally benign methods in heterocyclic chemistry (Zolfigol et al., 2013).

Crystallographic and Structural Studies

- Structural Analysis: Research by Viveka et al. (2016) focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, providing insights into the molecular structure and electronic transitions, which can be relevant to understanding the properties of structurally similar compounds (Viveka et al., 2016).

Orientations Futures

The future directions for the study of “4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid” could involve further investigation of its synthesis, chemical reactivity, and potential biological activities . Additionally, the development of new drugs containing the thiophene ring, which is present in this compound, is a promising area of research .

Propriétés

IUPAC Name |

4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-11-10-9(12(17)18)6-13-15(10)4-3-14(11)7-8-2-1-5-19-8/h1-2,5-6H,3-4,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJGJLSWBBBNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)O)C(=O)N1CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

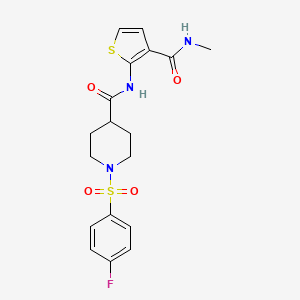

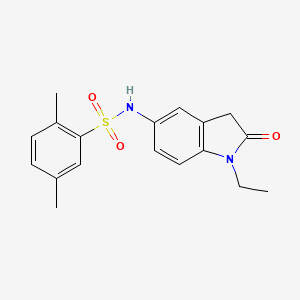

![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)

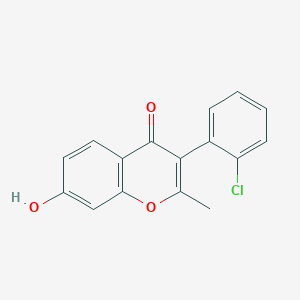

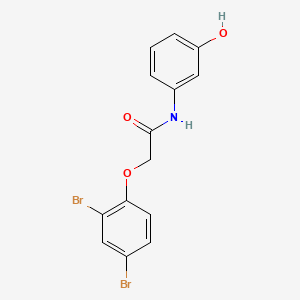

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)

![Diethyl 3-methyl-5-[[2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2675552.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)

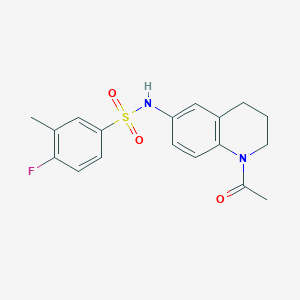

![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)

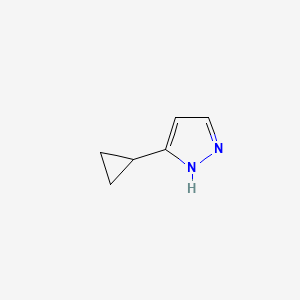

![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)